molecular formula C22H19N5O2S B2744353 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-22-8

1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2744353
CAS No.: 852376-22-8
M. Wt: 417.49
InChI Key: MCZLVCGPMDBABS-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a novel chemical reagent designed for research purposes. This compound features a complex molecular structure that combines an indoline group with a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold of significant interest in medicinal chemistry. The structural framework of [1,2,4]triazolo[4,3-b]pyridazine is found in various biologically active molecules, and indole/indoline derivatives are widely recognized for their diverse pharmacological properties and are common in many therapeutic agents . The integration of these moieties suggests potential for diverse research applications. Indole derivatives, for instance, have been investigated as potent inhibitors of enzymes like Sirtuins (SIRT), which are implicated in cellular regulation and disease states . Furthermore, compounds with similar triazolopyridazine structures are being explored in various biochemical pathways. Researchers might investigate this compound's utility in areas such as enzyme inhibition, cellular signaling studies, or as a precursor in the synthesis of more complex molecules. This product is intended for research and development activities in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols, referring to the material safety data sheet for specific handling and storage conditions.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-17-8-6-16(7-9-17)22-24-23-19-10-11-20(25-27(19)22)30-14-21(28)26-13-12-15-4-2-3-5-18(15)26/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZLVCGPMDBABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. The indoline can be synthesized through the Fischer indole synthesis or by reducing indole derivatives. Subsequently, the triazolopyridazine moiety is constructed through cyclization reactions involving hydrazine and appropriate precursors.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.

  • Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used to study biological processes and interactions with biomolecules.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

The triazolo[4,3-b]pyridazine scaffold is shared across several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituents at Position 3 Thioether-Linked Group Key Biological Activity References
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone 4-Methoxyphenyl Indolin-1-yl ethanone Not yet reported (hypothesized: bromodomain inhibition)
AZD5153 3-Methoxy-triazolo-pyridazine Piperidyl-phenoxyethyl-piperazin Bromodomain and extraterminal (BET) inhibitor (IC50: <100 nM)
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone 2-Pyridinyl Morpholinyl ethanone Kinase inhibition (hypothesized)
Lin28-1632 3-Methylphenyl N-Methylacetamide Lin28 protein inhibitor (80 µM efficacy)

Key Observations :

  • 4-Methoxyphenyl vs.
  • Thioether Linkage : The thioether bridge in the target compound may improve membrane permeability compared to oxygen or methylene linkages in analogs like AZD5153 .
Structural and Crystallographic Insights
  • Crystal Packing: Analogs such as 1,2,4-triazolo[4,3-b]pyridazinoindole derivatives exhibit π-π stacking between triazole and indole rings, with twist angles ranging from 4.94° to 12.65° depending on substituents . The 4-methoxyphenyl group in the target compound may reduce steric hindrance, favoring tighter stacking interactions.
  • Synthetic Routes: The target compound can be synthesized via nucleophilic substitution of 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with indolin-1-yl ethanone bromide, analogous to methods used for morpholinyl/pyridinyl analogs .
Pharmacological Profiling (Hypothetical)

While direct data are lacking, inferences from analogs suggest:

  • Bromodomain Inhibition : The triazolo-pyridazine core is critical for BET protein binding, as seen in AZD5153. The 4-methoxyphenyl group may enhance selectivity for BRD4 over BRD2/3 due to steric complementarity .
  • Antifungal Potential: Triazolo-pyridazine derivatives targeting epigenetic readers (e.g., PEF(S) binders) show nanomolar affinity, suggesting the target compound could be optimized for fungal histone interactions .
  • Cytotoxicity: Pyridazinoindole analogs exhibit DNA-binding genotoxicity, but the indolin-1-yl group in the target compound may redirect activity toward apoptosis pathways .

Biological Activity

1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. The compound features an indoline moiety linked to a triazolopyridazine derivative, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The IUPAC name of the compound is 1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone. The synthesis involves several steps:

  • Formation of the Triazolopyridazine Ring : This is typically achieved through cyclization reactions involving appropriate precursors and sulfur sources.
  • Introduction of the Indoline Moiety : This is accomplished via nucleophilic substitution reactions.
  • Final Coupling : The final step involves creating a thioether linkage between the indoline and triazolopyridazine components.

The biological effects of this compound are hypothesized to arise from its interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
  • Receptor Binding : Potential binding to specific receptors can modulate physiological responses.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Notably:

  • Cell Lines Tested : Various cancer cell lines have been used to assess antiproliferative effects.
  • Mechanisms Identified : Research indicates that the compound may induce apoptosis in cancer cells and inhibit angiogenesis.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar compounds in the triazole family. While specific data on this compound's antiviral activity is limited, related compounds have demonstrated efficacy against viral infections such as HIV and Hepatitis C.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 5 to 20 μM.
Study 2Showed promising results in enzyme inhibition assays relevant to cancer metabolism.
Study 3Investigated the compound's effect on viral replication in vitro, suggesting potential antiviral activity.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other indole or triazole derivatives. Its methoxy substitution enhances its electronic properties and may influence its binding interactions.

Comparison Table

CompoundStructureBiological Activity
Compound AIndole derivativeModerate anticancer activity
Compound BTriazole derivativeStrong antiviral activity
This CompoundIndolin-triazolo hybridPromising anticancer and potential antiviral activity

Q & A

Q. What are the key synthetic routes for 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common route starts with preparing 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl intermediates, such as 6-hydrazinyl derivatives. This intermediate reacts with 2-chloro-1-(indolin-1-yl)ethanone in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) under reflux (80–100°C). Purification via recrystallization or column chromatography yields the final product .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs NMR spectroscopy (¹H, ¹³C) to confirm connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula. Crystallographic data (if available) provide bond angles and spatial arrangements. For analogs, X-ray diffraction (e.g., ) and PubChem entries are referenced for structural validation .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer : Screening assays reveal anticancer potential (e.g., inhibition of cancer cell proliferation) and anti-inflammatory activity (e.g., COX-2 suppression). These are assessed via in vitro models like MTT assays for cytotoxicity and ELISA for cytokine profiling. The thioether linkage and triazolopyridazine core are hypothesized to enhance target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Methodological Answer : Yield optimization focuses on:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Temperature control : Reflux at 100°C minimizes side reactions .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve nucleophilic substitution efficiency.
  • Purification : Automated flash chromatography or gradient recrystallization enhances purity .

Q. What challenges exist in balancing solubility and stability for in vivo studies?

  • Methodological Answer : The compound’s low aqueous solubility (common for hydrophobic heterocycles) is addressed via:
  • Co-solvent systems : PEG-400 or cyclodextrin-based formulations .
  • Salt formation : Hydrochloride salts improve bioavailability.
  • Kinetic solubility assays (e.g., ) guide formulation design. Stability is monitored via HPLC under physiological pH/temperature .

Q. How can contradictions in reported biological data across analogs be resolved?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values) arise from substituent effects or assay conditions. Resolve via:
  • Meta-analysis : Compare structural analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl derivatives) .
  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
  • Computational modeling : Molecular docking predicts binding affinity variations .

Q. What structure-activity relationship (SAR) studies inform its pharmacological potential?

  • Methodological Answer : Key SAR findings:
  • Triazolopyridazine core : Critical for kinase inhibition (e.g., BRD4 in ).
  • 4-Methoxyphenyl group : Enhances metabolic stability vs. unsubstituted phenyls .
  • Thioether linker : Increases membrane permeability compared to ethers .
  • Indolinyl moiety : Modulates selectivity for apoptotic pathways .

Q. What strategies are used to identify biological targets and mechanisms of action?

  • Methodological Answer : Target identification employs:
  • Pull-down assays : Biotinylated probes capture binding proteins from cell lysates .
  • Kinase profiling : Pan-kinase screens (e.g., Eurofins KinaseProfiler) identify inhibitory activity .
  • Transcriptomic analysis : RNA-seq after treatment reveals downstream pathways (e.g., c-Myc downregulation in ) .

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